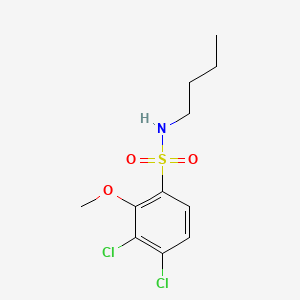
N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide: is an organic compound with the molecular formula C11H15Cl2NO3S It is a sulfonamide derivative, characterized by the presence of a butyl group, two chlorine atoms, and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products with substituted nucleophiles replacing the chlorine atoms.
Oxidation Reactions: Products with hydroxyl or carbonyl groups replacing the methoxy group.
Reduction Reactions: Products with amine groups replacing the sulfonamide group.
Aplicaciones Científicas De Investigación
N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor. It can be used to study the inhibition of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic effects. It may have applications in the development of new drugs for treating bacterial infections or inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be used in the formulation of coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of sulfonamide-sensitive enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their normal reactions, leading to a decrease in the production of essential metabolites. The pathways involved in this inhibition include the disruption of folate synthesis in bacteria, which is crucial for their growth and replication.
Comparación Con Compuestos Similares
- N-tert-butyl-3,4-dichloro-2-methoxybenzenesulfonamide
- N-butyl-3,4-dichloro-2-methoxy-N-methylbenzenesulfonamide
Comparison: N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of a butyl group. Compared to N-tert-butyl-3,4-dichloro-2-methoxybenzenesulfonamide, the butyl group in this compound provides different steric and electronic properties, which can influence its reactivity and biological activity. Similarly, the presence of a methyl group in N-butyl-3,4-dichloro-2-methoxy-N-methylbenzenesulfonamide can alter its chemical behavior and interactions with molecular targets.
Propiedades
IUPAC Name |
N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-3-4-7-14-18(15,16)9-6-5-8(12)10(13)11(9)17-2/h5-6,14H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTMKXQAKWTUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2977446.png)
![ethyl 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2977449.png)
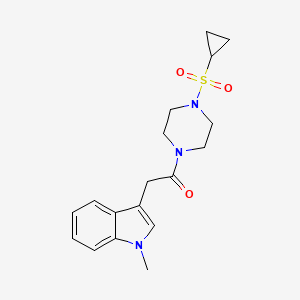
![(2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B2977452.png)

![1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2977454.png)



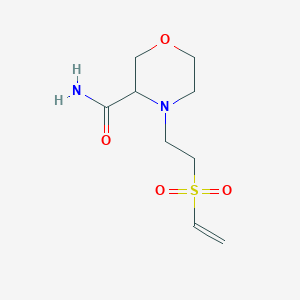
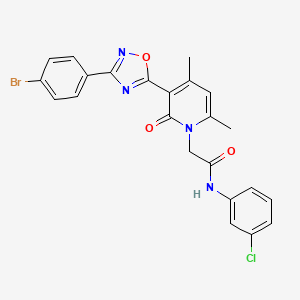

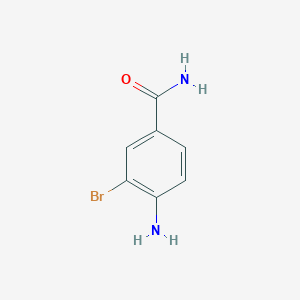
![tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2977466.png)
